N-(Trimethylsilylmethyl)benzylamine
Overview
Description
N-(Trimethylsilylmethyl)benzylamine: is an organic compound with the molecular formula C11H19NSi . It is a colorless liquid that is primarily used as an intermediate in chemical synthesis. The compound is known for its utility in forming cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .
Scientific Research Applications
N-(Trimethylsilylmethyl)benzylamine has a wide range of applications in scientific research:
Safety and Hazards
“N-(Trimethylsilylmethyl)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin, eyes, and clothing . It should be handled with suitable protective equipment and used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
N-(Trimethylsilylmethyl)benzylamine is a chemical compound that is primarily used as an intermediate in chemical synthesis . The primary targets of this compound are not well-defined due to its role as an intermediate. It is used to produce other compounds, which then interact with their respective targets.
Mode of Action
The mode of action of this compound is not directly related to a biological target. Instead, it is used as an intermediate in the synthesis of other compounds. It is known to be a useful intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .
Result of Action
The result of the action of this compound is the production of other compounds. It is used as an intermediate in the synthesis of cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . The effects of these compounds would depend on their specific structures and properties.
Biochemical Analysis
Biochemical Properties
N-(Trimethylsilylmethyl)benzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be a useful intermediate in the synthesis of cyanoaminosilanes . The compound’s interactions with enzymes and proteins are primarily based on its structural properties, which allow it to form stable complexes with these biomolecules. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways and reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Trimethylsilylmethyl)benzylamine can be synthesized through various methods. One common method involves the reaction of benzylamine with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is usually carried out in specialized reactors designed to handle the reagents and conditions required .
Chemical Reactions Analysis
Types of Reactions: N-(Trimethylsilylmethyl)benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilylmethyl group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can form azomethine ylides, which readily undergo [3+2] cycloaddition reactions with dipolarophiles to form pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and bases such as sodium hydride.
Cycloaddition Reactions: Reagents like α,β-unsaturated esters and catalysts such as trifluoroacetic acid are used.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Cycloaddition Reactions: Major products include N-benzyl substituted pyrrolidines.
Comparison with Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Trimethylsilylbenzaldimine
- N-(2-Bromoethyl)phthalimide
Uniqueness: N-(Trimethylsilylmethyl)benzylamine is unique due to its ability to form azomethine ylides, which are versatile intermediates in organic synthesis. This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles, which are important in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
1-phenyl-N-(trimethylsilylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECLUYCAWLJMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326567 | |
Record name | N-(Trimethylsilylmethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53215-95-5 | |
Record name | N-(Trimethylsilylmethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Trimethylsilyl)methyl]benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-(Trimethylsilylmethyl)benzylamine in organic synthesis based on the provided research?
A1: this compound serves as a precursor to non-stabilized azomethine ylides. These ylides are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds, particularly pyrrolidine derivatives. [, , , , , ]
Q2: How are azomethine ylides generated from this compound?
A2: Azomethine ylides are generated in situ from this compound through condensation with aldehydes. This reaction is often catalyzed by mild acids like trifluoroacetic acid. [, , , , ]
Q3: Can you give an example of a specific reaction where this compound is used to synthesize a valuable heterocycle?
A3: Certainly. In one study, this compound reacted with aromatic aldehydes in the presence of a catalytic amount of trifluoroacetic acid. This reaction generated an azomethine ylide in situ, which then underwent a 1,3-dipolar cycloaddition with the aldehyde. This process efficiently produced N-benzyl-5-aryloxazolidines. []
Q4: The research mentions that electron-deficient alkenes react favorably with azomethine ylides derived from this compound. Why is this the case?
A4: Electron-deficient alkenes are more electrophilic. This increased electrophilicity makes them better dipolarophiles, readily accepting the electron-rich azomethine ylide during the 1,3-dipolar cycloaddition reaction. []
Q5: One study focused on synthesizing 3-boronic ester substituted pyrrolidine derivatives. Why are these derivatives of particular interest to researchers?
A5: 3-Boronic ester substituted pyrrolidines are valuable because the boronic ester functionality is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups like alcohols, amines, aldehydes, and carboxylic acids, expanding the possibilities for further derivatization and applications. []
Q6: Are there any limitations or challenges associated with using this compound in synthesis?
A6: While a versatile reagent, the reactivity of the generated azomethine ylide can sometimes lead to side reactions. For example, in the reaction with 4-hydroxybenzaldehyde, a double addition of the ylide was observed, leading to a bis-adduct. [] Careful optimization of reaction conditions is often necessary to control chemoselectivity.
Q7: What types of analytical techniques are typically used to characterize the products formed in these reactions?
A7: Common techniques include nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, to determine the structure of the products. Additionally, mass spectrometry (MS), particularly ESI-MS, is used to confirm the molecular weight and provide further structural information. [, ]
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